![molecular formula C9H15ClF3N B13587576 3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a piperidine ring substituted with a trifluoromethyl group on a cyclopropyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride typically involves the cyclopropanation of a suitable piperidine derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropyl ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(trifluoromethyl)piperidine
- 4-(trifluoromethyl)piperidine
- 2-(trifluoromethyl)piperazine
- 4-phenylpiperidine
Uniqueness
3-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is unique due to the presence of the trifluoromethyl group on a cyclopropyl ring, which imparts distinct physicochemical properties. This structural feature enhances its reactivity and stability compared to other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H15ClF3N |
|---|---|
Peso molecular |
229.67 g/mol |
Nombre IUPAC |
3-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(3-4-8)7-2-1-5-13-6-7;/h7,13H,1-6H2;1H |
Clave InChI |
PIRIOWPOTXQLQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2(CC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




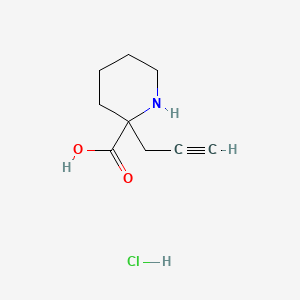
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
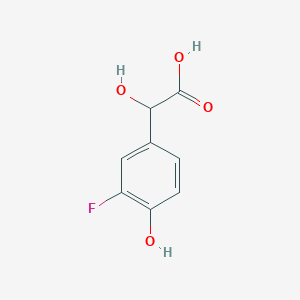
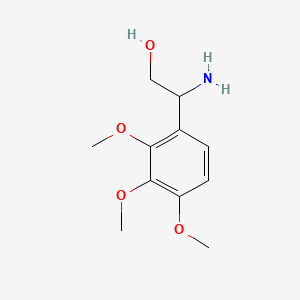
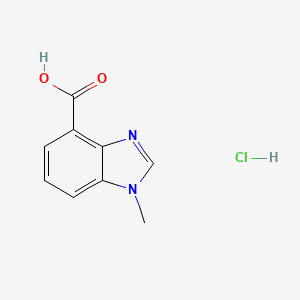


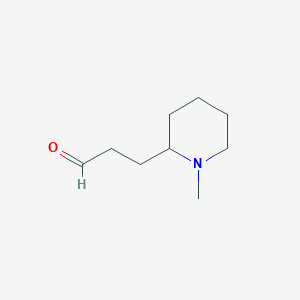
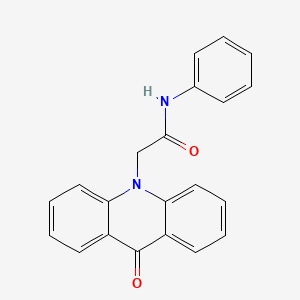
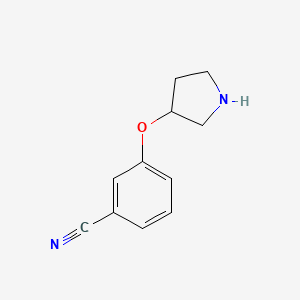
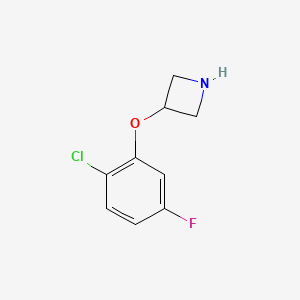
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
